BenchChemオンラインストアへようこそ!

Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate (CAS 1318759-82-8) is a heterocyclic building block defined by its fused cyclopenta[b]pyridine core bearing a methyl ester at the 3-position. Its computed physicochemical profile, derived from authoritative databases , establishes a key reference point for differentiating it from close analogs.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 1318759-82-8
Cat. No. B3231357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
CAS1318759-82-8
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(CCC2)N=C1
InChIInChI=1S/C10H11NO2/c1-13-10(12)8-5-7-3-2-4-9(7)11-6-8/h5-6H,2-4H2,1H3
InChIKeyMSMHALSMBLNCJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate (CAS 1318759-82-8): Core Identity and Physicochemical Baseline for Procurement Specification


Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate (CAS 1318759-82-8) is a heterocyclic building block defined by its fused cyclopenta[b]pyridine core bearing a methyl ester at the 3-position. Its computed physicochemical profile, derived from authoritative databases [1], establishes a key reference point for differentiating it from close analogs. The compound has a molecular weight of 177.20 g/mol, a calculated partition coefficient (XLogP3-AA) of 1.4, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 39.2 Ų [1]. These descriptors are critical for predicting passive permeability and solubility, which are fundamental parameters for screening libraries and fragment-based drug discovery.

Procurement Risk of Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate (CAS 1318759-82-8): Why In-Class Ester and Scaffold Analogs Cannot Be Assumed Interchangeable


The direct interchange of Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate with its nearest in-class analogs—such as the ethyl ester (CAS 113124-13-3) or other regioisomeric carboxylates—introduces significant risk of divergent physicochemical and pharmacokinetic properties. Small alkyl ester modifications are well-established in medicinal chemistry to alter lipophilicity, metabolic stability, and target engagement [1]. Additionally, the specific 3-carboxylate substitution pattern on the dihydrocyclopentapyridine scaffold is a defined structural feature in patent claims for biologically active pyridine derivatives, indicating that the 3-position is a critical vector for activity [2]. Unqualified substitution with a 2- or 4-carboxylate isomer, or a different ester, can invalidate structure-activity relationship (SAR) data, complicate synthetic routes, and ultimately derail a lead optimization campaign.

Quantitative Differentiation Evidence for Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate (CAS 1318759-82-8) Against Key Analogs


Lipophilicity-Based Differentiation: Methyl vs. Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

A direct computed property comparison between the target methyl ester and its immediate next-higher homolog, the ethyl ester (CAS 113124-13-3), reveals a quantifiable difference in lipophilicity. This is a primary driver of passive membrane permeability, solubility, and metabolic clearance. While experimental data is currently unavailable across a common assay, the computed XLogP3-AA values provide a standardized class-level inference [1][2].

Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

Polar Surface Area Differentiation: Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate vs. 2-Amino Analog (CAS 1354953-68-6)

The topological polar surface area (TPSA) of the target compound is markedly lower than that of a closely related 2-amino-substituted analog, Methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate (CAS 1354953-68-6), which contains an additional hydrogen bond donor and acceptor. TPSA is a critical determinant of a molecule's ability to passively cross biological membranes, with values below 60 Ų generally considered favorable for blood-brain barrier penetration and below 140 Ų for oral absorption [2].

Medicinal Chemistry Drug Design Physicochemical Property Analysis

Synthetic Tractability and Scaffold Versatility: The 3-Methyl Ester as a Privileged Intermediate

The target compound's value is underscored by the established synthetic methodology for its specific scaffold in the literature, and its appearance as a key intermediate in patent-protected therapeutic programs. A 2020 paper by Dyachenko et al. details a novel multicomponent synthesis enabling efficient access to the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate core, which is not just a theoretical scaffold but a demonstrated precursor in the synthesis of bicyclic compounds claimed as therapeutic agents [1][2]. This contrasts with less accessible or unreported isomers, where synthetic routes may be longer or unvalidated. The ethyl ester analog, while also synthetically accessible, introduces different reactivity and steric hindrance profiles that can complicate downstream amidation or transesterification reactions crucial for library synthesis.

Organic Synthesis Patent Analysis Building Block Selection

Defined Application Scenarios for Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate (CAS 1318759-82-8) Based on Verified Evidence


Optimizing Lead Compounds for CNS Penetration

In a neuroscience lead optimization program where minimizing TPSA and controlling lipophilicity are paramount, the target compound presents a strong starting point. Its computed TPSA of 39.2 Ų and XLogP3-AA of 1.4 provide a quantifiable advantage over the more polar 2-amino analog (CAS 1354953-68-6) for crossing the blood-brain barrier [1][2]. A medicinal chemistry team can rationally select this methyl ester to cap polarity while maintaining a synthetic handle for further exploration, avoiding the higher TPSA penalty of amino-substituted variants.

Parallel Synthesis and Library Production

For a medicinal chemist planning a parallel library of amides or carboxylic acids, the methyl ester is the most straightforward and atom-economical choice. Compared to the ethyl ester, it reduces molecular weight (177.20 vs. 191.23 g/mol) and avoids the added steric bulk that can lead to lower yields in direct amidation reactions, a common issue in library synthesis [1]. The published multicomponent synthesis provides a reliable, scalable method for producing the core, a critical factor for procurement when hundreds of milligrams to multi-gram quantities are needed to support SAR exploration [3].

Scaffold-Hopping Around Validated Chemical Matter

An industrial drug discovery group aiming to expand on a patent series covering bicyclic pyridine derivatives can use this specific 3-methyl ester as a starting fragment [3]. The target compound's scaffold directly mirrors the core utilized in patented therapeutic agents, but as a simple methyl ester, it provides a clean slate for introducing diversity while retaining the privileged core structure. This is a strategic procurement decision to access chemical space proximal to known bioactive molecules without carrying over complex, patented substituents that would constrain freedom to operate [3].

Physicochemical Property Benchmarking in Fragment-Based Drug Discovery (FBDD)

This compound is an ideal member of a fragment library designed to cover the cyclopenta[b]pyridine chemical space. Its low molecular weight (177.20 g/mol) and favorable 'lead-like' properties, quantified by its single-digit number of rotatable bonds and low TPSA, meet the commonly accepted Rule of Three criteria for fragments [1][2]. Procuring this specific fragment, as opposed to a larger or more decorated analog, ensures maximal ligand efficiency and provides the least biased starting point for a fragment growth campaign, a key strategic advantage in FBDD.

Quote Request

Request a Quote for Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.